![molecular formula C23H19ClN2O3 B11622741 2-(4-chlorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622741.png)

2-(4-chlorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

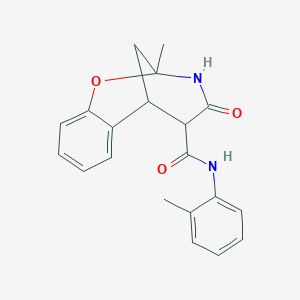

2-(4-Chlorphenyl)-3-[2-(2-Methoxyphenoxy)ethyl]chinazolin-4(3H)-on ist eine komplexe organische Verbindung, die zur Familie der Chinazolinone gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Chinazolinonkern umfasst, der mit einer 4-Chlorphenylgruppe und einer 2-(2-Methoxyphenoxy)ethyl-Seitenkette substituiert ist. Aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften hat sie in verschiedenen Bereichen Interesse geweckt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Chlorphenyl)-3-[2-(2-Methoxyphenoxy)ethyl]chinazolin-4(3H)-on umfasst in der Regel mehrere SchritteDie Reaktionsbedingungen umfassen häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren sowie spezifischer Temperatur- und Druckeinstellungen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit gewonnen wird .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese mit optimierten Reaktionsbedingungen umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies umfasst häufig die Verwendung von Durchflussreaktoren, automatisierten Systemen und fortschrittlichen Reinigungstechniken, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(4-Chlorphenyl)-3-[2-(2-Methoxyphenoxy)ethyl]chinazolin-4(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Halogene). Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, umfassen aber häufig kontrollierte Temperaturen, Drücke und pH-Werte .

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von der spezifischen Reaktionsart und den Bedingungen ab. So kann Oxidation zu Chinazolinonderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Reduktion zu stärker gesättigten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorphenyl)-3-[2-(2-Methoxyphenoxy)ethyl]chinazolin-4(3H)-on hat eine Vielzahl von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten, einschließlich Krebs und Infektionskrankheiten, zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Chlorphenyl)-3-[2-(2-Methoxyphenoxy)ethyl]chinazolin-4(3H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Diese Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or bacterial infections.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, or other cellular functions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige ähnliche Verbindungen sind:

- 2-(4-Methoxyphenoxy)ethylamin

- N2-(4-Chlorphenethyl)thiophen-2-carboxamid

- 4-Chlorphenethylamin

Einzigartigkeit

2-(4-Chlorphenyl)-3-[2-(2-Methoxyphenoxy)ethyl]chinazolin-4(3H)-on ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen einzigartig. Diese Einzigartigkeit trägt zu seinen unterschiedlichen chemischen und biologischen Eigenschaften bei und macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .

Eigenschaften

Molekularformel |

C23H19ClN2O3 |

|---|---|

Molekulargewicht |

406.9 g/mol |

IUPAC-Name |

2-(4-chlorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]quinazolin-4-one |

InChI |

InChI=1S/C23H19ClN2O3/c1-28-20-8-4-5-9-21(20)29-15-14-26-22(16-10-12-17(24)13-11-16)25-19-7-3-2-6-18(19)23(26)27/h2-13H,14-15H2,1H3 |

InChI-Schlüssel |

PRXBNNCCEREUKV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622663.png)

![5,5-Dimethyl-2-[[(4-oxoquinazolin-3-yl)amino]methylidene]cyclohexane-1,3-dione](/img/structure/B11622665.png)

![2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622667.png)

methanolate](/img/structure/B11622673.png)

![2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622687.png)

![2-{(E)-2-[(4-ethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium](/img/structure/B11622692.png)

![Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622705.png)

![methyl 2-{3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622713.png)

![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B11622728.png)

![N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11622729.png)

![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11622736.png)

![(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11622739.png)